
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate, also known as MHC, is a carbamate compound that has been widely used in scientific research. This compound is commonly used as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. MHC has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用机制
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This compound has also been shown to have non-specific effects on other enzymes and receptors, which may contribute to its overall effects on biological systems.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the enhancement of cholinergic neurotransmission, and the modulation of immune cell function. This compound has also been shown to have effects on cardiovascular function, including the regulation of vascular tone and blood pressure. In addition, this compound has been shown to have anti-inflammatory effects and to modulate the activity of various enzymes and receptors, making it a valuable tool for researchers in a range of fields.
实验室实验的优点和局限性
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has several advantages as a research tool, including its ability to selectively inhibit acetylcholinesterase and enhance cholinergic neurotransmission. This compound is also relatively easy to synthesize and has low toxicity, making it a safe and convenient tool for use in laboratory experiments. However, this compound has some limitations, including its non-specific effects on other enzymes and receptors, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate, including the development of more selective inhibitors of acetylcholinesterase, the exploration of the potential therapeutic applications of acetylcholinesterase inhibitors in the treatment of hypertension and other cardiovascular disorders, and the investigation of the effects of this compound on other physiological systems, such as the respiratory and digestive systems. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential as a tool for the investigation of basic biological processes.
合成方法
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate can be synthesized using a variety of methods, including the reaction of methyl isocyanate with 4-(2-hydroxy-2-methylpropyl)phenol. This reaction can be carried out under mild conditions, making it a convenient method for the synthesis of this compound.
科学研究应用
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has been used in a wide range of scientific research applications, including studies of the nervous system, the immune system, and the cardiovascular system. In studies of the nervous system, this compound has been used to investigate the role of acetylcholine in synaptic transmission and to explore the mechanisms of action of drugs that target the cholinergic system. In studies of the immune system, this compound has been used to investigate the effects of acetylcholine on immune cells and to explore the potential therapeutic applications of acetylcholinesterase inhibitors. In studies of the cardiovascular system, this compound has been used to investigate the effects of acetylcholine on vascular tone and to explore the potential therapeutic applications of acetylcholinesterase inhibitors in the treatment of hypertension.
属性
CAS 编号 |
166271-53-0 |
|---|---|
分子式 |
C8H17NO3 |
分子量 |
175.23 g/mol |
IUPAC 名称 |
methyl N-(4-hydroxy-2-methylpentan-2-yl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-6(10)5-8(2,3)9-7(11)12-4/h6,10H,5H2,1-4H3,(H,9,11) |
InChI 键 |
OLWNZIARVPQSKK-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)NC(=O)OC)O |
规范 SMILES |
CC(CC(C)(C)NC(=O)OC)O |
同义词 |
Carbamic acid, (3-hydroxy-1,1-dimethylbutyl)-, methyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B60455.png)
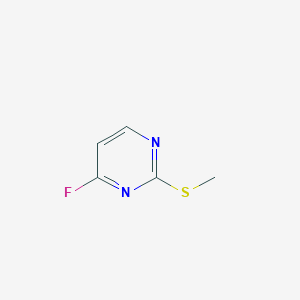
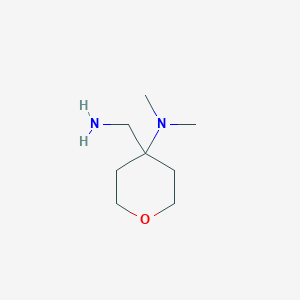
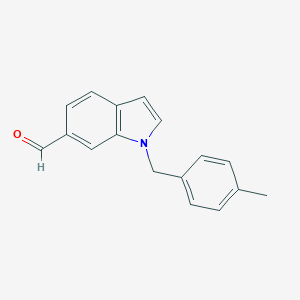
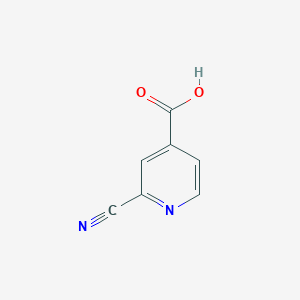
![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)
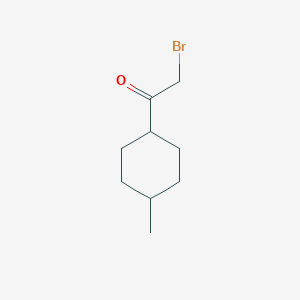
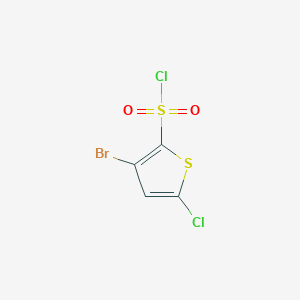
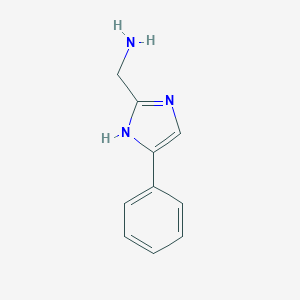

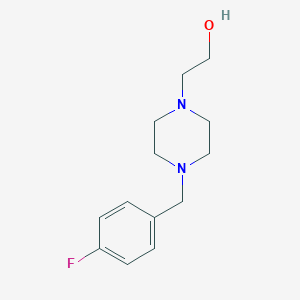
![4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole](/img/structure/B60479.png)
